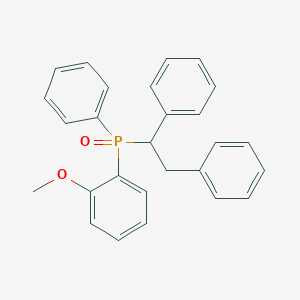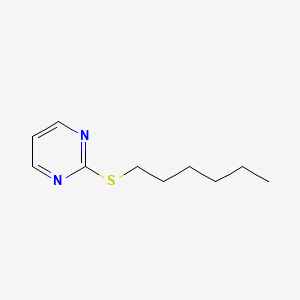
2-(Hexylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hexylsulfanyl group at the 2-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly as components of nucleic acids such as DNA and RNA. The hexylsulfanyl group adds unique chemical properties to the pyrimidine ring, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)pyrimidine typically involves the introduction of a hexylsulfanyl group to a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a pyrimidine derivative, such as 2-chloropyrimidine, reacts with hexanethiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Hexylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique properties make it useful in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hexylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity for biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)pyrimidine
- 2-(Ethylsulfanyl)pyrimidine
- 2-(Propylsulfanyl)pyrimidine
Uniqueness
2-(Hexylsulfanyl)pyrimidine is unique due to the longer hexyl chain, which can significantly influence its physical and chemical properties. The increased lipophilicity can enhance its solubility in organic solvents and its ability to interact with lipid membranes. This makes it distinct from shorter-chain analogs, potentially offering different biological activities and applications.
Properties
CAS No. |
62652-47-5 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-hexylsulfanylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-2-3-4-5-9-13-10-11-7-6-8-12-10/h6-8H,2-5,9H2,1H3 |
InChI Key |
NKXCMHWRROACNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
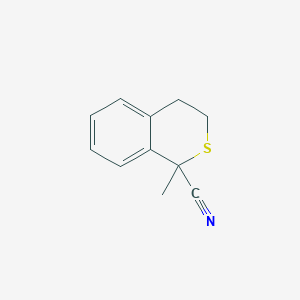
![8-Bromobicyclo[5.1.0]octane](/img/structure/B14532197.png)
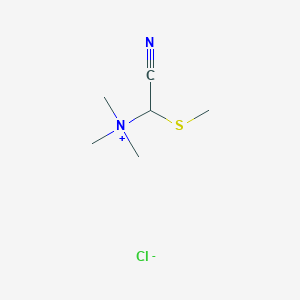
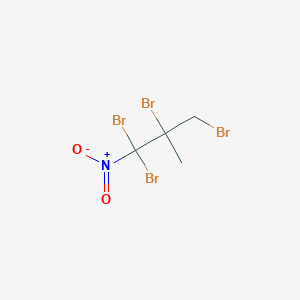
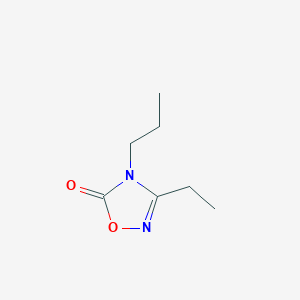
![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
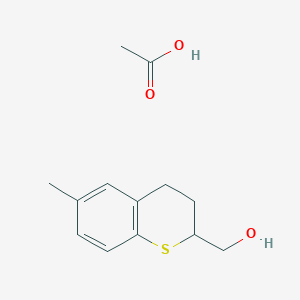
![6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14532218.png)
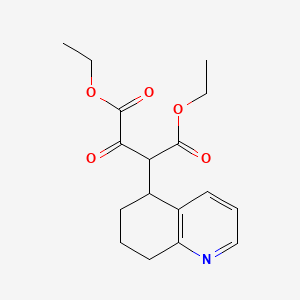
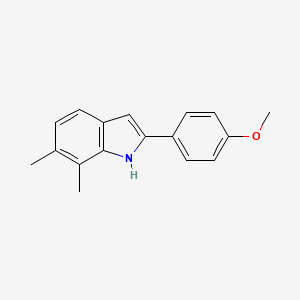
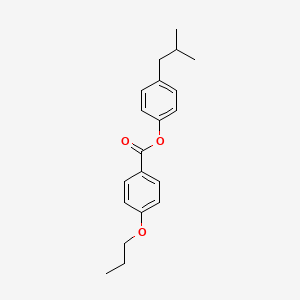
![2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14532237.png)
